N-(tert-Butoxycarbonyl)-L-homocysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQADCRYOPOVXDV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Tert Butoxycarbonyl L Homocysteine and Analogues
Strategies for the N-Boc Protection of L-Homocysteine
The introduction of the Boc group onto the nitrogen atom of L-homocysteine requires careful consideration due to the presence of the reactive thiol (-SH) group, which can undergo side reactions such as oxidation to form disulfides. smolecule.com
The direct acylation of the amino group of L-homocysteine is a primary route for synthesizing the target compound. This method typically employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the Boc-group donor in the presence of a base. The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. wikipedia.org Various conditions can be employed for this transformation, often taking place in a mixed aqueous-organic solvent system to ensure the solubility of both the amino acid and the acylating agent. wikipedia.orgorganic-chemistry.org
A common challenge in the direct N-Boc protection of L-homocysteine is the potential for side reactions involving the thiol group. To circumvent this, the thiol group is often protected prior to N-Boc installation, using protecting groups like trityl (Trt) or 4-methylbenzyl (Mob), which can be removed later if the free thiol is required. chemimpex.comchemimpex.com However, for the synthesis of N-Boc-L-homocysteine itself, the reaction conditions are optimized to favor N-acylation over S-acylation or oxidation.
Table 1: General Conditions for N-Boc Protection of Amino Acids
| Reagent | Base | Solvent System | Temperature | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/THF | 0°C to RT | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Water/Chloroform (biphasic) | Reflux | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) | Not specified | wikipedia.org |
| O-tertiary-butyl S-phenyl thiocarbonate | Tetramethylguanidine | Dimethyl sulfoxide (B87167) (DMSO) | Not specified | google.com |
An alternative and often more efficient strategy involves using L-homocystine as the starting material. nih.govsigmaaldrich.com L-homocystine is the disulfide-linked dimer of L-homocysteine, where the thiol groups are inherently protected within the disulfide bond. medchemexpress.com This approach involves two main steps:
N,N'-di-Boc Protection: L-homocystine is treated with di-tert-butyl dicarbonate and a suitable base to protect the amino groups of both homocysteine units simultaneously, yielding N,N'-bis(tert-Butoxycarbonyl)-L-homocystine.
Disulfide Bond Reduction: The central disulfide bond of the protected homocystine derivative is then cleaved using a reducing agent. Common reagents for this step include dithiothreitol (B142953) (DTT), zinc in an acidic medium, or triphenylphosphine. This reduction yields two molecules of N-(tert-Butoxycarbonyl)-L-homocysteine with the desired free thiol group.
Diastereoselective synthesis is crucial for preparing analogues of N-Boc-L-homocysteine with additional stereocenters. These methods establish a new chiral center with a controlled spatial orientation relative to the existing stereocenter of the L-homocysteine backbone. researchgate.net While specific examples for L-homocysteine are specialized, the principles are drawn from general methodologies for α-amino acids.
One common approach involves the use of chiral auxiliaries or the inherent stereochemistry of the N-Boc protected amino aldehyde (a derivative of N-Boc-L-homocysteine) to direct the approach of a nucleophile. researchgate.net For instance, the addition of organometallic reagents to an N-Boc-L-alaninal can proceed with high diastereoselectivity, where the N-protecting group influences the stereochemical outcome. researchgate.net Similar strategies could be applied to homologated derivatives of N-Boc-L-homocysteine to synthesize complex, non-proteinogenic amino acids for incorporation into peptides or as standalone bioactive molecules. The choice of reagents and reaction conditions, including the presence of Lewis acids, can significantly influence the ratio of diastereomers produced. nih.gov
Precursors and Starting Materials for Stereoselective Synthesis
The selection of an appropriate starting material is fundamental to ensuring the final product possesses the correct L-stereochemistry. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products, is a dominant strategy.
As previously mentioned in section 2.1.2, L-homocystine is an excellent and direct precursor for N-Boc-L-homocysteine. nih.govsigmaaldrich.com It is commercially available in its L-isomeric form and serves as a stable starting material. The symmetrical nature of the molecule allows for the simultaneous protection of two L-homocysteine units, which are then liberated via reduction. This route inherently preserves the L-stereochemistry at the α-carbon of both resulting molecules.
Table 2: Comparison of Synthetic Starting Points
| Starting Material | Key Advantage | Typical Steps | Stereochemical Control |
|---|---|---|---|
| L-Homocysteine | Direct, fewer steps | N-Boc protection | Maintained from start |
| L-Homocystine | Thiol is pre-protected | N-Boc protection, then disulfide reduction | Maintained from start |
| L-Aspartic Acid | Versatile for analogue synthesis | Multi-step functional group transformation | Maintained from start |
L-Aspartic acid, a proteinogenic amino acid, serves as a versatile and inexpensive starting material for the stereoselective synthesis of L-homocysteine and its derivatives. ontosight.aigoogle.com The synthesis pathway involves chemically transforming the side-chain carboxylic acid into the required thiol-containing ethyl group. A general synthetic sequence is as follows:
Protection: The α-amino group of L-aspartic acid is first protected with a Boc group, and the α-carboxyl group is often esterified. ontosight.ainih.gov
Side-Chain Reduction: The side-chain (β) carboxyl group is selectively reduced to a primary alcohol. This transformation yields an N-Boc-L-homoserine derivative.
Hydroxyl Group Activation: The resulting hydroxyl group is converted into a good leaving group, typically by tosylation or mesylation.
Sulfur Introduction: The activated hydroxyl group is displaced by a sulfur nucleophile, such as sodium thioacetate (B1230152) or benzyl (B1604629) mercaptan, via an Sₙ2 reaction. This step introduces the sulfur atom.
Deprotection: Finally, if a protected thiol was introduced (e.g., a thioester or thioether), it is deprotected to reveal the free thiol of N-Boc-L-homocysteine.
This multi-step approach is particularly valuable for creating specifically modified analogues of homocysteine while ensuring the retention of the L-configuration derived from the starting L-aspartic acid. nih.gov
Conversion from L-Cysteine Derivatives
The synthesis of this compound from L-cysteine derivatives is a common strategy, leveraging the ready availability of the latter. This transformation fundamentally involves a one-carbon homologation of the cysteine side chain.
A prevalent method involves the protection of the amino and thiol groups of L-cysteine, followed by activation of the carboxyl group, chain extension, and subsequent functional group manipulations. For instance, N,S-bis-tert-butoxycarbonyl-L-cysteine can be synthesized in a one-step reaction from L-cysteine and tert-butoxycarbonyl chloride. colab.ws The protecting groups on both the nitrogen and sulfur atoms are stable under typical peptide synthesis conditions but can be selectively removed. colab.ws
Another approach begins with the N-Boc protected L-cysteine methyl ester. sigmaaldrich.comscbt.com The synthesis often proceeds through an intermediate oxazolidinone, formed by the cyclization of an N-protected cysteine derivative, such as Fmoc-Cys(StBu)-OH, with paraformaldehyde. nih.gov This intermediate can then undergo ring-opening and reduction to yield the desired N-methylated homocysteine derivative. nih.gov
A general pathway can be summarized as:
Protection: The amino group of L-cysteine is protected with a tert-butoxycarbonyl (Boc) group, and the thiol group is often protected with an acid-labile group like trityl (Trt) or a more robust group like S-tert-butyl (StBu).
Homologation: The carboxylic acid is typically reduced to an alcohol, converted to a leaving group (e.g., a tosylate or halide), and then displaced with a cyanide or another C1 synthon.
Final Conversion: Hydrolysis of the nitrile (if used) to a carboxylic acid and deprotection of the thiol group yields the target homocysteine derivative.
These multi-step sequences require careful selection of protecting groups to ensure compatibility with the reaction conditions at each stage.
Synthetic Routes Involving Chiral Auxiliaries for Stereocontrol
To ensure high stereochemical purity in the final product, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of key reactions. wikipedia.org This is particularly important when constructing the chiral center of non-natural amino acids.
Commonly used chiral auxiliaries include oxazolidinones (as developed by Evans), camphorsultam, and pseudoephedrine. wikipedia.orgresearchgate.net The general strategy involves attaching the chiral auxiliary to a glycine (B1666218) or acetate (B1210297) synthon, followed by diastereoselective alkylation to introduce the side chain.
A representative synthetic scheme using an oxazolidinone auxiliary is as follows:
Acylation: The chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is acylated with an appropriate electrophile. wikipedia.org
Enolate Formation: The resulting imide is deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a chiral enolate.
Diastereoselective Alkylation: The enolate is then reacted with an electrophile that will become the thiol-containing side chain of homocysteine (e.g., a protected 2-haloethylthiol). The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.
Cleavage: The chiral auxiliary is subsequently cleaved, often by hydrolysis or alcoholysis, to release the enantiomerically enriched amino acid derivative. The auxiliary can often be recovered and reused. wikipedia.org
This methodology allows for the precise construction of the L-configuration at the alpha-carbon.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations wikipedia.org | Forms a rigid bicyclic chelate with metal ions, providing excellent stereofacial discrimination. |
| Camphorsultam | Asymmetric alkylations, Michael additions | Highly crystalline derivatives facilitate purification by recrystallization. |
This table provides an overview of common chiral auxiliaries and their applications in controlling stereochemistry during synthesis.
Advanced Synthetic Procedures and Techniques
Thioalkylation Reactions in the Synthesis of Homocysteine Derivatives
Thioalkylation, or S-alkylation, is a fundamental reaction for creating the thioether linkage in homocysteine derivatives. This reaction involves the nucleophilic attack of a thiol or thiolate on an alkyl halide or other electrophile.
In the context of synthesizing N-Boc-L-homocysteine analogues, a common precursor is N-Boc-L-cysteine itself, where the thiol group is the nucleophile. However, for building the homocysteine backbone, the strategy often involves the alkylation of a sulfide (B99878) source with a carbon backbone that already contains the protected amino acid moiety.
For example, a protected L-serine derivative can be converted into a suitable electrophile. The hydroxyl group can be transformed into a good leaving group (e.g., tosylate or iodide). Subsequent displacement with a protected sulfur nucleophile, such as sodium sulfide or potassium thioacetate, followed by reduction or hydrolysis, yields the homocysteine backbone.
Phase-Transfer Condensation Methods
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (often an anion) from the aqueous phase to the organic phase where the reaction occurs.
This method has been applied to the enantioselective synthesis of α-alkylcysteines, which are analogues of homocysteine. researchgate.net The alkylation of a Schiff base derivative of a cysteine ester can be performed in a biphasic system using a chiral phase-transfer catalyst. researchgate.net The catalyst not only facilitates the reaction but also induces asymmetry, leading to an enantiomeric excess of one stereoisomer. This approach offers advantages such as mild reaction conditions, the use of inexpensive reagents, and operational simplicity.
Oxidative Radical Scission Approaches
Radical-based methods have emerged as a versatile tool for the synthesis and modification of amino acids. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. nih.gov
One approach involves the generation of α-amino radicals from readily available amino acid precursors. nih.gov For instance, single-electron oxidation of α-amino carboxylates can lead to acyloxy radicals, which rapidly decarboxylate to form α-amino radical intermediates. nih.gov These radicals can then be trapped by suitable radical acceptors to form new carbon-carbon bonds.
While direct application to N-Boc-L-homocysteine is less documented in readily available literature, the principles can be applied. A potential, though theoretical, pathway could involve the radical addition to a dehydroalanine (B155165) derivative. The fragmentation of certain peptide radicals, specifically the β-scission of alkoxyl radicals, can also lead to the formation of α-carbon radicals, which could be harnessed synthetically. researchgate.net
Reductive Transformations in Derivative Synthesis
Reductive methods are crucial in several synthetic routes to homocysteine and its derivatives. A primary application is the reduction of the corresponding disulfide, homocystine, to yield two equivalents of homocysteine.
For instance, DL-homocystine can be produced from DL-methionine and then reduced to DL-homocysteine hydrochloride in an electrolytic cell. google.com This electrochemical reduction offers a clean and efficient method for cleaving the disulfide bond.
In other synthetic sequences, reductive steps are used to transform functional groups. For example, the reduction of an azide (B81097) to an amine is a key step in some amino acid syntheses. Similarly, the reduction of a carboxylic acid or ester to an alcohol is a common step in chain homologation strategies, as mentioned in the conversion from cysteine derivatives.
Table 2: Summary of Advanced Synthetic Techniques
| Technique | Description | Application in Homocysteine Synthesis |
|---|---|---|
| Thioalkylation | Formation of a carbon-sulfur bond via nucleophilic substitution. | Introduction of the thiol side chain or its precursor. |
| Phase-Transfer Condensation | Use of a catalyst to facilitate reaction between immiscible phases. | Asymmetric alkylation for stereocontrolled synthesis of analogues. researchgate.net |
| Oxidative Radical Scission | Generation and reaction of radical intermediates. nih.gov | Potential for novel C-C bond formations and side-chain modifications. nih.govresearchgate.net |
This table summarizes advanced synthetic methods and their relevance to the synthesis of this compound and its derivatives.
N-Boc Deprotection Strategies in Research Synthesis
Acid-catalyzed cleavage is the most common method for the deprotection of N-Boc protected amines. total-synthesis.comfishersci.co.uk Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. researchgate.netcommonorganicchemistry.com
The mechanism of acid-catalyzed N-Boc deprotection proceeds through several key steps. Initially, the carbonyl oxygen of the Boc group is protonated by the acid. total-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation of the protecting group. The protonated carbamate (B1207046) then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding ammonium salt (e.g., TFA salt or HCl salt). commonorganicchemistry.comcommonorganicchemistry.com
The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic side chains, such as the thiol group in homocysteine, although this is less common. To prevent such side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation. researchgate.net
The rate of acid-catalyzed deprotection can be influenced by the concentration and strength of the acid used. acs.orgnih.gov Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.orgnih.gov In contrast, deprotection with TFA may show a more complex kinetic profile. acs.orgnih.gov
Table 1: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (B109758) (DCM) | A widely used and effective reagent. commonorganicchemistry.com |
| Hydrochloric acid (HCl) | 4 M in Dioxane or Methanol (B129727) | Another common choice, often used in solid-phase peptide synthesis. researchgate.netcommonorganicchemistry.com |
While acid-catalyzed cleavage is highly effective, the harsh conditions can be incompatible with sensitive functional groups present in complex molecules. Consequently, several milder deprotection methods have been developed.
Oxalyl Chloride: A method for the selective deprotection of the N-Boc group using oxalyl chloride in methanol has been reported. rsc.orguky.edunih.gov This reaction proceeds at room temperature and can provide high yields. rsc.orguky.edunih.gov The proposed mechanism involves the electrophilic character of oxalyl chloride. rsc.orgresearchgate.net This method has been shown to be tolerant of various functional groups. nih.govresearchgate.net
Tetrabutylammonium Fluoride (B91410) (TBAF): TBAF, typically used for the cleavage of silyl (B83357) ethers, can also be employed for N-Boc deprotection. researchgate.netcommonorganicchemistry.com The reaction is generally carried out in refluxing tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This method is selective for N-Boc groups in the presence of acid- and base-sensitive functionalities like esters and aldehydes. researchgate.netresearchgate.net The proposed mechanism involves the nucleophilic attack of the fluoride ion on the carbonyl group of the Boc moiety. researchgate.net
Sodium Borohydride (NaBH4): Sodium borohydride, a common reducing agent, has been found to selectively deprotect N-Boc groups from certain nitrogen-containing heterocycles like imidazoles and pyrazoles in ethanol (B145695) at room temperature. semanticscholar.orgarkat-usa.orgresearchgate.net However, its applicability to N-Boc protected homocysteine, a primary amine, may be limited as primary Boc-protected amines are reported to remain intact under these conditions. semanticscholar.orgarkat-usa.org The mechanism for deprotection of N-Boc heterocycles is thought to involve the generation of the heterocycle anion as a leaving group. researchgate.net It's important to note that unexpected deprotection of N-Boc groups has been observed during reductions with NaBH4 in some cases. reddit.comresearchgate.net
Table 2: Mild Reagents for N-Boc Deprotection
| Reagent | Typical Conditions | Substrate Scope |
|---|---|---|
| Oxalyl Chloride/Methanol | Room temperature, 1-4 h | Structurally diverse aliphatic, aromatic, and heterocyclic compounds. rsc.orguky.edunih.gov |
| Tetrabutylammonium Fluoride (TBAF) | Refluxing THF | Selective for N-Boc over acid- and base-sensitive groups. researchgate.netresearchgate.net |
In the multi-step synthesis of complex molecules like peptides, the use of orthogonal protecting groups is essential. nih.gov Orthogonal protecting groups can be selectively removed in any order under different reaction conditions, allowing for the stepwise modification of a molecule. researchgate.netiris-biotech.de
The N-Boc group is a key component of one of the major orthogonal protection strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Benzyl (Bzl) strategy. biosynth.com In this approach, the N-terminal amino group is protected with the acid-labile Boc group, while side-chain functional groups are protected with groups that are stable to the conditions used for Boc removal but can be cleaved at the end of the synthesis, typically with strong acids like hydrogen fluoride (HF). biosynth.comiris-biotech.de
A more commonly used orthogonal strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. iris-biotech.deiris-biotech.de Here, the N-terminal amino group is protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.de The N-Boc group is orthogonal to the Fmoc group, meaning the Boc group is stable to the basic conditions used to remove the Fmoc group (e.g., piperidine), and the Fmoc group is stable to the acidic conditions used to remove the Boc group (e.g., TFA). total-synthesis.comorganic-chemistry.orgorganic-chemistry.org This orthogonality allows for the selective deprotection and modification of different parts of a molecule. researchgate.net For instance, the side chain of a lysine (B10760008) residue might be protected with a Boc group, while the N-terminus is protected with an Fmoc group. The Fmoc group can be removed to allow for peptide chain elongation, and the Boc group can be removed later to allow for side-chain modification. nih.govrsc.orgsigmaaldrich.com
The compatibility of the N-Boc group with other protecting groups is a crucial consideration in designing a synthetic route. For example, the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, is orthogonal to both Boc and Fmoc groups. ub.edu This allows for even more complex synthetic manipulations.
Table 3: Orthogonality of N-Boc with Other Common Protecting Groups
| Protecting Group | N-Boc (Acid-Labile) | Fmoc (Base-Labile) | Bzl (Hydrogenolysis) | Alloc (Pd-Catalyzed) |
|---|---|---|---|---|
| Cleavage Condition | TFA, HCl | Piperidine | H₂, Pd/C | Pd(PPh₃)₄ |
| Compatibility | - | Orthogonal | Quasi-orthogonal | Orthogonal |
Applications in Advanced Organic Synthesis and Peptide Chemistry Research
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of N-(tert-Butoxycarbonyl)-L-homocysteine, originating from the L-amino acid chiral pool, makes it a significant starting material in asymmetric synthesis. Chemists utilize this pre-existing stereocenter to build complex molecules with high optical purity, avoiding the need for challenging asymmetric induction or chiral resolution steps.
N-Boc-L-homocysteine serves as a precursor for a variety of optically active intermediates that are pivotal in the synthesis of pharmaceuticals and other bioactive compounds. The compound's structure offers three distinct functional handles: the Boc-protected amine, the carboxylic acid, and the side-chain thiol. Each of these sites can be selectively modified to generate advanced intermediates. For instance, the thiol group can undergo S-alkylation, oxidation, or disulfide bond formation, while the carboxylic acid can be converted to esters, amides, or alcohols. These transformations, performed on the optically pure backbone of N-Boc-L-homocysteine, yield a range of valuable chiral synthons. The synthesis of optically active L-homocysteine itself is often achieved through a facile procedure starting from the readily available amino acid L-methionine, ensuring a reliable supply of this chiral starting material. nih.govresearchgate.net
Table 1: Examples of Optically Active Intermediates Derived from N-Boc-L-homocysteine
| Intermediate Class | Synthetic Transformation | Potential Application |
| L-Homocysteine Thiolactone | Intramolecular cyclization | Building block for peptide and heterocyclic synthesis |
| S-Alkylated Derivatives | Alkylation of the thiol group | Synthesis of methionine analogs, enzyme inhibitors |
| N-Boc-L-methionine sulfoxide (B87167) | Oxidation of the thiol-derived sulfide (B99878) | Precursors for sulfoximine-containing compounds |
| Disulfide Dimers | Oxidative coupling of the thiol | Introduction of cross-links in synthetic peptides |
Stereodivergent synthesis aims to generate any desired stereoisomer of a multi-stereocenter molecule from a single starting material. N-Boc-L-homocysteine is a valuable tool in such strategies. Its fixed (S)-configuration at the alpha-carbon can be used to direct the stereochemical outcome of subsequent reactions, a process known as substrate control. By carefully choosing reagents and reaction conditions, chemists can influence the creation of new stereocenters relative to the existing one. For example, the addition of a nucleophile to a carbonyl group elsewhere in a molecule derived from N-Boc-L-homocysteine can be directed by the bulky Boc group or by chelation involving the side chain, leading to the preferential formation of one diastereomer over another. By modifying the synthetic route or the reagents, it is possible to invert the stereoselectivity and access the alternative diastereomer, thereby achieving a stereodivergent outcome.
Utilization in Peptide Synthesis Methodologies
The Boc protecting group is a cornerstone of one of the two primary strategies used in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov N-Boc-L-homocysteine is fully compatible with these methods, allowing for the site-specific incorporation of a homocysteine residue into a peptide sequence.
In Boc-based SPPS, the peptide is assembled on an insoluble polymer resin. bachem.comsunresinlifesciences.com The synthesis cycle for incorporating N-Boc-L-homocysteine involves several key steps:
Side-Chain Protection: The thiol side chain of homocysteine must be protected with a group that is stable to the conditions used for N-alpha-Boc removal but can be cleaved at the end of the synthesis. Groups commonly used for the analogous amino acid cysteine, such as benzyl (B1604629) (Bzl) or p-methylbenzyl (Meb), are suitable. These protecting groups are stable to the acid used for Boc deprotection.
Coupling: The C-terminal carboxylic acid of the protected N-Boc-L-homocysteine is activated, typically using a carbodiimide (B86325) reagent like DCC or a uronium salt like HBTU, and coupled to the free amino group of the resin-bound peptide chain.
N-alpha-Deprotection: The N-alpha-Boc group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This regenerates a free amino group on the newly incorporated homocysteine residue, ready for the next coupling cycle.
This process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups (including the one on the homocysteine thiol) are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). chempep.comnih.gov
N-Boc-L-homocysteine is also well-suited for classical solution-phase peptide synthesis. sigmaaldrich.com In this approach, protected amino acids are coupled in a suitable organic solvent. Unlike SPPS, the intermediates are isolated and purified after each coupling and deprotection step. The fundamental chemical principles are the same as in SPPS: the N-alpha-amino group is protected with Boc, the thiol side chain is protected with an acid-stable group, and the carboxylic acid is activated for amide bond formation. youtube.com Deprotection of the Boc group is again achieved with TFA. While more labor-intensive due to the required purification of intermediates, solution-phase synthesis is highly adaptable and remains a valuable method for large-scale synthesis or for the preparation of peptide fragments that may be difficult to assemble on a solid support.
The successful incorporation of N-Boc-L-homocysteine requires a carefully planned protecting group strategy to ensure chemoselectivity. The primary consideration is the orthogonality between the temporary N-alpha-Boc group and the permanent side-chain protecting group on the thiol.
Table 2: Thiol Protecting Group Compatibility in Boc-SPPS
| Thiol Protecting Group | Abbreviation | Stability (Cleavage Conditions) |
| Benzyl | Bzl | Stable to TFA; Cleaved by strong acids (e.g., HF, TFMSA) |
| p-Methylbenzyl | Meb | Stable to TFA; Cleaved by strong acids (e.g., HF, TFMSA) |
| 4-Methoxybenzyl | Mob | Stable to TFA; Cleaved by strong acids (e.g., HF, TFMSA) |
The choice of coupling agent is also critical for achieving high yields and minimizing side reactions, particularly racemization. Modern coupling reagents are highly efficient for forming the peptide bond.
Common Coupling Reagents:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC)
Uronium/Onium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov
The strategy involves dissolving N-Boc-L-homocysteine (with its side chain protected) and the coupling agent in a solvent like DMF or NMP, and adding this activated mixture to the resin-bound peptide which has a free N-terminal amine. The reaction proceeds until coupling is complete, after which the resin is washed thoroughly before the next deprotection step. bachem.com
Synthesis of Modified and Unnatural Peptides
The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs, such as improving their stability, potency, and selectivity. sigmaaldrich.compepdd.com this compound is an essential precursor for introducing the unnatural amino acid homocysteine (Hcy) into a peptide sequence. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function is crucial for solid-phase peptide synthesis (SPPS), preventing unwanted polymerization and allowing for controlled, stepwise assembly of the peptide chain. springernature.comnih.govpeptide.com
The use of Boc-protected homocysteine enables the synthesis of peptides with unique structural and functional characteristics. The thiol side chain of the homocysteine residue can be used for various post-synthesis modifications. For instance, it can form disulfide bridges, analogous to cysteine, which are critical for stabilizing peptide structures. nih.gov Furthermore, the longer side chain of homocysteine compared to cysteine can alter the peptide's conformation and its interaction with biological targets. sigmaaldrich.com
Research in this area focuses on creating peptidomimetics with enhanced resistance to enzymatic degradation. sigmaaldrich.com By replacing a natural amino acid with homocysteine, researchers can design peptides that are less recognizable to proteases, thereby increasing their plasma half-life. N-Boc-L-homocysteine is thus a key reagent for exploring structure-activity relationships in peptide drug discovery. pepdd.com
Design and Synthesis of Enzyme Inhibitors and Probes
The strategic design of enzyme inhibitors often relies on creating molecules that mimic the substrate or transition state of an enzymatic reaction. N-Boc-L-homocysteine is a versatile starting material for synthesizing inhibitors for enzymes involved in homocysteine metabolism, a pathway of significant medical interest.
S-Adenosyl-L-homocysteine (SAH) hydrolase is a critical enzyme that catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine. sci-hub.se Inhibition of this enzyme leads to the accumulation of SAH, which in turn strongly inhibits S-adenosylmethionine (SAM)-dependent methyltransferases, enzymes crucial for numerous cellular processes. rsc.orgrsc.org Consequently, SAH hydrolase is an attractive target for the development of antiviral and antiparasitic agents. nih.gov
The synthesis of SAH hydrolase inhibitors often involves modifications of the SAH molecule. N-Boc-L-homocysteine serves as a key precursor for the homocysteine moiety of these inhibitors. The Boc group protects the amino acid's amine function while the thiol group is alkylated with a modified adenosine analog or other cyclic structures. nih.gov This synthetic approach allows for the creation of a diverse library of SAH analogs designed to bind tightly to the active site of the hydrolase. The goal is to develop potent and selective inhibitors by systematically altering the structure of the homocysteine or adenosine portions of the molecule. sci-hub.se
Betaine-homocysteine S-methyltransferase (BHMT) is a zinc-dependent enzyme primarily found in the liver and kidney that catalyzes the remethylation of homocysteine to methionine, using betaine (B1666868) as the methyl donor. ebi.ac.ukuniprot.org This enzyme plays a significant role in regulating homocysteine levels. nih.gov Designing inhibitors for BHMT is crucial for studying its physiological role and its impact on sulfur amino acid metabolism. nih.gov
N-Boc-L-homocysteine is an ideal starting material for the synthesis of potent BHMT inhibitors. Research has focused on creating S-alkylated homocysteine derivatives that act as substrate mimics. nih.gov In these syntheses, the amino group of L-homocysteine is protected with a Boc group, allowing for selective alkylation of the thiol side chain. Various alkyl chains, often containing a terminal carboxylate group to mimic the betaine substrate, are attached to the sulfur atom. After the modification, the Boc group is removed to yield the final inhibitor. nih.govnih.gov This approach has led to the development of highly potent inhibitors, with some compounds exhibiting inhibitory constants in the nanomolar range.
| Compound Name | Structure of S-Alkyl Chain | Inhibitory Potency (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | -(CH₂)₄-COOH | Kᵢ = 6.5 µM | nih.gov |
| (RS,RS)-5-(3-amino-3-carboxypropylthio)-3-methylpentanoic acid | -CH₂-CH(CH₃)-CH₂-CH₂-COOH | IC₅₀ = 2.0 µM | nih.govresearchgate.net |
| (RS)-5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid | -CH₂-C(CH₃)₂-CH₂-CH₂-COOH | IC₅₀ = 0.8 µM | nih.govresearchgate.net |
Metabolic labeling is a technique used to study dynamic cellular processes by introducing molecules containing isotopic or bioorthogonal tags into metabolic pathways. nih.govnih.gov These tagged molecules are incorporated into biomolecules like proteins, allowing for their visualization, identification, and quantification. Homocysteine is a central node in methionine metabolism, making it an interesting target for such studies. researchgate.netnih.gov
N-Boc-L-homocysteine is an essential precursor for the synthesis of homocysteine analogues designed for metabolic labeling. To create a useful probe, the homocysteine structure can be modified in two primary ways:
Isotopic Labeling: Stable isotopes such as ¹³C, ¹⁵N, or ³⁴S can be incorporated into the homocysteine backbone. N-Boc-L-homocysteine synthesized with these heavy isotopes can then be used in cell culture or in vivo studies. The labeled homocysteine is metabolized and incorporated into proteins (in place of methionine after conversion) or other metabolites, which can then be traced and quantified using mass spectrometry. pepdd.comresearchgate.net
Bioorthogonal Labeling: A bioorthogonal functional group, such as an azide (B81097) or an alkyne, can be attached to the homocysteine side chain. N-Boc-L-homocysteine serves as the scaffold for this chemical modification. Once the bioorthogonal homocysteine analog is introduced to a biological system and incorporated into proteins, it can be selectively tagged with a reporter molecule (e.g., a fluorophore or biotin) via a highly specific chemical reaction, such as a click reaction. nih.gov This allows for the selective imaging or affinity purification of newly synthesized proteins that have incorporated the homocysteine analog.
These advanced molecular probes, derived from N-Boc-L-homocysteine, are invaluable tools for elucidating the complex roles of homocysteine in both normal physiology and disease states. sigmaaldrich.com
Biochemical and Enzymatic Transformation Studies in Vitro Research Focus
Investigation of Enzyme Substrate Recognition and Binding
Enzymes typically exhibit high specificity for their substrates, recognizing a precise three-dimensional structure, including the presence of a free amino group. The bulky, uncharged Boc group on Boc-L-homocysteine is expected to sterically hinder or completely prevent its binding to the active sites of enzymes that naturally process L-homocysteine.
Role in Reconstituted Biochemical Pathways
The use of protected amino acids like N-Boc-L-homocysteine is fundamental to the chemical synthesis of peptides and pathway intermediates in vitro. However, its role is that of a synthetic building block, not an active participant in enzymatically reconstituted pathways.
Reconstruction of Transsulfuration Pathway Intermediates (e.g., L-Cystathionine)The transsulfuration pathway converts homocysteine to cysteine, with L-cystathionine as a key intermediate. The first step is catalyzed by cystathionine (B15957) β-synthase, which condenses L-homocysteine with L-serine. Due to the requirement for a free amino group for enzymatic activity, N-Boc-L-homocysteine cannot substitute for L-homocysteine in an enzymatically active reconstituted transsulfuration pathway.
However, protected amino acids are used in the chemical synthesis of pathway intermediates for use as standards or in other non-enzymatic studies. For instance, synthetic routes to L-cystathionine have been developed that involve the coupling of a protected cysteine derivative with a protected homocysteine precursor. While specific studies detailing the use of N-Boc-L-homocysteine for this exact purpose are not prominent, the general principle of using protected amino acids is well-established in organic chemistry to prepare complex molecules like L-cystathionine for research purposes. tandfonline.comresearchgate.nettandfonline.comnih.gov
Enzymatic Resolution of Racemic Intermediates
The synthesis of enantiomerically pure N-(tert-Butoxycarbonyl)-L-homocysteine often involves the resolution of racemic intermediates. While specific studies focusing exclusively on the enzymatic resolution of racemic N-Boc-homocysteine precursors are not extensively detailed in the reviewed literature, the principles of enzymatic kinetic resolution are widely applied to structurally similar N-protected amino acids. This approach leverages the high stereoselectivity of enzymes to separate enantiomers, a technique that is a cornerstone of green chemistry in pharmaceutical and fine chemical synthesis.
Kinetic resolution involves the selective enzymatic transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. The theoretical maximum yield for the unreacted enantiomer in a classic kinetic resolution is 50%. However, this limitation can be overcome by employing dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired single enantiomer product.
Research into the enzymatic resolution of other N-Boc protected amino acids provides a strong precedent for the potential application of this methodology to N-Boc-homocysteine intermediates. For instance, studies have demonstrated the successful dynamic kinetic resolution of N-Boc-amino acid thioesters. In one such process, the protease subtilisin, commercially known as alcalase, is used to catalyze the enantioselective amidation of the thioester. rsc.org The unreacted thioester is prone to racemization under basic conditions, thereby enabling a dynamic kinetic resolution. rsc.org This system has been shown to produce N-Boc-amino amides with high yields and excellent enantiomeric excess. rsc.org
Another relevant example is the lipase-catalyzed kinetic resolution of N-tert-butoxycarbonyl γ-amino methyl esters. Candida antarctica lipase (B570770) B (CaLB) has been effectively used for the enantioselective hydrolysis of these esters. researchgate.net The enzyme selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester. The enantioselectivity of this process can be influenced by the position of substituents on the amino acid backbone. researchgate.net
While direct enzymatic resolution data for N-(tert-Butoxycarbonyl)-homocysteine is not available in the provided search results, the successful application of enzymes like subtilisin and Candida antarctica lipase B in the resolution of other N-Boc protected amino acids suggests that similar strategies could be developed for the efficient, environmentally benign synthesis of enantiomerically pure this compound.
Table 1: Examples of Enzymatic Resolution of Racemic N-Boc-Amino Acid Derivatives
| Enzyme | Substrate | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|---|
| Subtilisin (Alcalase) | N-Boc-amino acid thioesters | Amidation (DKR) | N-Boc-amino amides | 76-89 | >98 | rsc.org |
| Candida antarctica lipase B (CaLB) | N-Boc-γ-amino methyl esters | Hydrolysis | N-Boc-γ-amino acids and unreacted esters | - | - | researchgate.net |
Analytical Methodologies in Research Characterization of N Tert Butoxycarbonyl L Homocysteine and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of N-(tert-Butoxycarbonyl)-L-homocysteine. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework.
In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the alpha-proton of the amino acid backbone, and the methylene (B1212753) protons of the homocysteine side chain are expected. The chemical shifts of these protons are influenced by their chemical environment. For instance, the nine protons of the tert-butyl group typically appear as a singlet in the upfield region of the spectrum. The alpha-proton, being adjacent to the chiral center, will appear as a multiplet, and the methylene protons of the side chain will exhibit distinct signals due to their different proximities to the thiol group.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Key resonances include those from the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, the alpha-carbon, and the methylene carbons of the side chain. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-butyl (CH₃)₃ | ~1.4 | ~28.0 |
| tert-butyl C (CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~155.0 |
| α-CH | ~4.2 | ~53.0 |
| β-CH₂ | ~2.1 | ~30.0 |
| γ-CH₂ | ~2.6 | ~25.0 |
| COOH | ~12.5 (broad) | ~174.0 |
Note: These are predicted values based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of thermally labile and polar molecules like amino acid derivatives.
In ESI-MS, this compound is expected to be detected as protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, depending on the ionization mode. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. For N-Boc protected amino acids, a characteristic fragmentation involves the loss of the Boc group through the elimination of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da). nih.gov This fragmentation pathway is a key diagnostic tool for identifying the presence of the Boc protecting group.
Table 2: Expected Mass Spectrometric Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₉H₁₇NO₄S |
| Monoisotopic Mass | 235.0878 u |
| ESI-MS (Positive Mode) | [M+H]⁺ at m/z 236.0951 |
| ESI-MS (Negative Mode) | [M-H]⁻ at m/z 234.0807 |
| HRMS | High-accuracy mass measurement confirming the elemental composition. |
| MS/MS Fragmentation | Neutral loss of 100 Da (isobutylene + CO₂) from the precursor ion. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Key characteristic absorption bands for this compound include the N-H stretching vibration of the carbamate (B1207046), the C=O stretching vibrations of the Boc and carboxylic acid groups, and the S-H stretching of the thiol group. The broad O-H stretch of the carboxylic acid is also a prominent feature. The presence and position of these bands provide strong evidence for the compound's structure. asianpubs.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Carbamate) | Stretching | ~3300 |
| C-H (Alkyl) | Stretching | 2980-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=O (Carbamate) | Stretching | ~1690 |
| N-H (Carbamate) | Bending | ~1520 |
| S-H (Thiol) | Stretching | 2600-2550 (weak) |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the analysis and purification of N-Boc protected amino acids. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netfrontierspartnerships.org
Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid), is a common method for analyzing compounds like this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. The purity of a sample can be determined by analyzing the peak area of the main compound relative to any impurity peaks. UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.netnih.gov
Liquid Chromatography–Mass Spectrometry (LC-MS) for Metabolomics Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. This hyphenated technique is particularly valuable in metabolomics for the profiling of complex biological samples. nih.govtmiclinode.commdpi.com
In the context of metabolomics, LC-MS can be used to study metabolic pathways involving homocysteine. mdpi.com While this compound is a synthetic derivative and not a natural metabolite, LC-MS methods developed for the analysis of homocysteine and its related metabolites can be adapted for its detection. Derivatization is often employed in the analysis of homocysteine to improve its chromatographic and mass spectrometric properties. researchgate.netnih.gov LC-MS/MS methods provide high selectivity and are capable of quantifying low levels of analytes in complex matrices. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound. thieme.de This technique is particularly useful in solid-phase synthesis, where real-time analysis can be challenging. thieme.de By spotting a small amount of the reaction mixture onto a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the desired product can be visualized, often under UV light or with a chemical stain. For instance, in the synthesis of N-Boc-protected peptides, TLC can be used to follow the coupling of each amino acid residue. nih.govscielo.br The purity of related compounds, such as Boc-S-benzyl-L-homocysteine, is often initially assessed by TLC, with a purity of ≥ 98% being a common standard. chemimpex.com
Gas Chromatography–Mass Spectrometry (GC-MS) for Specific Derivatives
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile derivatives of homocysteine. Due to the low volatility of amino acids, derivatization is a necessary step prior to GC analysis. sigmaaldrich.com This process replaces polar functional groups (such as -OH, -NH2, and -SH) with nonpolar moieties, thereby increasing the volatility of the analyte. sigmaaldrich.com
For homocysteine and its derivatives, this often involves the reduction of disulfide bonds followed by derivatization. For example, total plasma homocysteine can be quantified by GC-MS after reduction with dithiothreitol (B142953) and conversion into its N(O,S)-propoxycarbonyl propyl ester using n-propyl chloroformate. nih.gov Another common approach is the formation of tert-butyldimethylsilyl (TBDMS) derivatives using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net
In a specific application, GC-MS was used to determine homocysteine thiolactone in human urine by converting it into a volatile isobutyl chloroformate derivative. nih.gov The method demonstrated good linearity and precision, with a limit of quantification of 0.01 nmol mL-1. nih.gov
Table 1: GC-MS Method Parameters for Homocysteine Thiolactone Analysis
| Parameter | Value |
| Derivatization Reagent | Isobutyl chloroformate |
| Internal Standard | Homoserine lactone |
| Elution Mode | Isocratic |
| Carrier Gas | Helium |
| Flow Rate | 1 mL min-1 |
| MS Detection Mode | Electron Impact (70 eV) |
| Linearity Range | 0.01-0.20 nmol mL-1 |
| Limit of Quantification (LOQ) | 0.01 nmol mL-1 |
| Limit of Detection (LOD) | 0.005 nmol mL-1 |
Advanced Chiral Analytical Methods
Ensuring the enantiomeric purity of this compound is critical, as even small amounts of the D-enantiomer can lead to significant impurities in the final peptide product. researchgate.net
Chiral Derivatization Reagents in Enantioselective Analysis
The enantioselective analysis of amino acids, including homocysteine, can be achieved by using chiral derivatization reagents to form diastereomers, which can then be separated by standard chromatographic techniques like HPLC. nih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-known example of such a reagent. nih.govnih.gov
Another common approach involves the use of o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. nih.gov This reaction targets primary amines to form fluorescent isoindole derivatives. mdpi.com The choice of the chiral thiol is crucial for achieving good separation of the resulting diastereomers. Commonly used chiral thiols include N-acetyl-L-cysteine (NAC), isobutyryl-L-cysteine (IBLC), and N-(tert-butoxycarbonyl)-l-cysteine methyl ester (NBC). nih.govmdpi.com
Table 2: Common Chiral Thiols Used with OPA for Enantioselective Analysis
| Chiral Thiol | Abbreviation |
| N-acetyl-L-cysteine | NAC |
| N-acetyl-D-penicillamine | NAP |
| Isobutyryl-L-cysteine | IBLC |
| N-(tert-butoxycarbonyl)-L-cysteine methyl ester | NBC |
| N,N-dimethyl-L-cysteine | DiCys |
Application of Optical Rotation Measurements
Optical rotation is a fundamental property of chiral molecules and is used to confirm the stereochemical identity of this compound and its derivatives. nihs.go.jp The measurement is performed using a polarimeter, which determines the angle to which the plane of polarized light is rotated by a solution of the chiral substance. nihs.go.jpits.ac.id The specific rotation is a characteristic value for a given compound under defined conditions of concentration, solvent, temperature, and wavelength of light (typically the D-line of a sodium lamp). nihs.go.jp
A positive (+) sign indicates dextrorotatory rotation (to the right), while a negative (-) sign indicates levorotatory rotation (to the left). nihs.go.jp For example, the specific rotation of Boc-S-benzyl-L-homocysteine is reported as [a]D = -13.50 ± 1º (c=1 in MeOH). chemimpex.com Similarly, Boc-S-4-methylbenzyl-L-homocysteine has a specific rotation of [a]D20 = -12.0 to -17.0 º (C=1 in MeOH). chemimpex.com These values are crucial for quality control and for confirming the enantiomeric integrity of the compounds.
Quantitative Determination and Purity Evaluation
Amino Acid Analysis for Purity and Content
Amino acid analysis is a widely used method for determining the purity and amino acid content of peptides and proteins. univ-rennes1.fr It can also be applied to amino acid derivatives like this compound. The process typically involves the hydrolysis of the compound to its constituent amino acids, followed by their separation and quantification. univ-rennes1.fr
Pre-column derivatization with reagents like phenylisothiocyanate (PITC) is a common practice. The resulting phenylthiocarbamyl (PTC) amino acid derivatives can be separated by reversed-phase HPLC and detected by UV absorbance. univ-rennes1.fr For homocysteine, which is a sulfur-containing amino acid, specialized hydrolysis conditions may be required to prevent its degradation. univ-rennes1.fr The purity of commercially available N-Boc-L-homocysteine derivatives is often determined by HPLC, with purities of ≥ 95% or ≥ 98% being common. chemimpex.comchemimpex.com
Computational and Theoretical Investigations of N Tert Butoxycarbonyl L Homocysteine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of N-(tert-Butoxycarbonyl)-L-homocysteine and how its shape influences its physical and chemical properties. The flexibility of the molecule, arising from rotatable bonds in its backbone and side chain, means it can exist in numerous conformations.
Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. nih.gov The goal is to identify stable, low-energy conformers and the energy barriers between them. For similar N-acetylated amino acid derivatives, studies have shown that conformational preferences are often dictated by a combination of hyperconjugative and steric effects rather than solely by intramolecular hydrogen bonds. beilstein-journals.org
A typical conformational analysis workflow involves:
Initial Conformer Generation: Generating a diverse set of possible structures by systematically rotating dihedral angles.
Geometry Optimization: Using computational methods like DFT (e.g., with the B3LYP functional and a 6-31G(d) basis set) to find the lowest energy geometry for each initial structure. nih.gov
Energy Calculation: Determining the relative energies of the optimized conformers to identify the most stable forms.
Analysis of Stabilizing Interactions: Using methods like Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hydrogen bonds (e.g., N-H···O=C) or hyperconjugative effects that stabilize certain conformations. beilstein-journals.org
For molecules like N-acetyl-L-cysteine derivatives, which are structurally related to this compound, a large number of unique conformers can be identified, with the most stable structures often characterized by specific backbone (φ, ψ) and side-chain (χ) torsion angles. nih.gov The presence of a solvent can also be modeled using methods like the Polarizable Continuum Model (PCM), which can alter the relative stability of conformers. beilstein-journals.org
Table 1: Representative Dihedral Angles for Low-Energy Conformers of a Similar N-Acylated Amino Acid
| Conformer ID | φ (phi) | ψ (psi) | χ1 (chi1) | Relative Energy (kcal/mol) |
| 1 | -150° | 160° | -60° | 0.00 |
| 2 | -70° | 140° | 180° | 0.45 |
| 3 | -150° | 160° | 60° | 0.98 |
| 4 | -75° | -45° | 180° | 1.52 |
Note: Data is illustrative and based on typical values for similar molecules. The specific values for this compound would require dedicated computational studies.
Reaction Mechanism Predictions for Synthesis and Derivatization
Computational chemistry provides powerful tools to predict and understand the mechanisms of chemical reactions, including the synthesis and derivatization of this compound. The primary synthesis route involves the protection of the amino group of L-homocysteine with a tert-butoxycarbonyl (Boc) group.
Theoretical methods, particularly DFT, can be used to model the entire reaction pathway:
Reactant and Product Optimization: Calculating the geometries and energies of the starting materials (L-homocysteine and di-tert-butyl dicarbonate) and the final product.
Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step, as the energy of the TS determines the activation energy and, consequently, the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state down to the reactants and products to confirm that the identified TS correctly connects them.
Computational studies on analogous reactions, such as C-H activation or other nucleophilic additions, have demonstrated the ability of these methods to elucidate complex mechanisms, identify key intermediates, and determine rate-limiting steps. nih.gov For the derivatization of the thiol (-SH) group of this compound, computational models can predict the reactivity towards various electrophiles and help rationalize the regioselectivity of such reactions. These predictions are invaluable for optimizing reaction conditions and designing new synthetic routes. uu.nl
Docking Studies in Enzyme-Inhibitor Research
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of this compound, docking studies are instrumental in exploring its potential as an inhibitor of enzymes involved in homocysteine metabolism. smolecule.com
Homocysteine is a key metabolite, and enzymes such as S-adenosyl-L-homocysteine hydrolase (SAHase) are important therapeutic targets. smolecule.com Docking simulations can predict whether this compound or its derivatives can bind effectively to the active site of such enzymes.
The docking process typically involves:
Preparation of the Receptor: Starting with a known crystal structure of the target enzyme (e.g., from the Protein Data Bank).
Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock or Glide to systematically explore possible binding poses of the ligand within the enzyme's active site. dovepress.com
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, are then analyzed. dovepress.com
While specific docking studies on this compound are not widely published, research on other Boc-protected molecules demonstrates the utility of this approach. researchgate.net Such studies can reveal critical binding interactions and provide a rational basis for designing more potent and selective enzyme inhibitors. dovepress.com
Table 2: Example of Docking Results for a Hypothetical Inhibitor
| Parameter | Value |
| Target Enzyme | S-adenosyl-L-homocysteine hydrolase |
| Binding Energy (kcal/mol) | -7.5 |
| Key Interacting Residues | Lys186, Asp244, Asn345 |
| Types of Interactions | Hydrogen bonds, van der Waals contacts |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of this compound, which govern its reactivity, stability, and spectroscopic characteristics. DFT is the most common method for these investigations. ijcce.ac.ir
Key electronic properties calculated include:
Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactions.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. researchgate.net
These calculations can be performed in the gas phase or with solvent models to simulate more realistic conditions. The results are often used to interpret experimental data, such as UV-Vis and infrared spectra, and to calculate various molecular descriptors related to reactivity. ijcce.ac.ir
Table 3: Representative Quantum Chemical Properties Calculated via DFT
| Property | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap | Indicator of chemical stability | 6.0 eV |
| Dipole Moment | Measure of molecular polarity | 2.5 Debye |
| Global Hardness (η) | Resistance to change in electron distribution | 3.0 eV |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.5 eV |
Note: Values are representative for a molecule of similar size and composition, calculated at a common level of theory (e.g., B3LYP/6-311++G(d,p)).
Q & A
Q. What are the recommended methods for synthesizing N-(tert-Butoxycarbonyl)-L-homocysteine and ensuring proper purification?
The synthesis involves protecting the amino group of L-homocysteine with a tert-butoxycarbonyl (Boc) group. A validated protocol includes:
- Reacting L-homocysteine thiolactone hydrochloride with Boc anhydride under basic conditions (e.g., sodium bicarbonate at 0°C).
- Introducing Z-Cl (benzyl chloroformate) in ether to stabilize intermediates, followed by stirring at room temperature.
- Purification via recrystallization from ethanol, yielding >97% purity. Key quality checks include monitoring optical activity ([α]22/D +21° in chloroform) and verifying purity using TLC or HPLC .
Q. How should researchers handle and store this compound to maintain stability?
- Storage: Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
- Handling: Avoid contact with moisture, strong oxidizers (e.g., peroxides), and acidic vapors. Use gloves and fume hoods due to potential decomposition into CO, CO₂, and nitrogen oxides .
- Disposal: Incinerate in facilities with afterburners and scrubbers. Do not release into waterways or soil .
Q. What analytical techniques are critical for characterizing this compound?
- Optical Activity: Polarimetry ([α]22/D in chloroform) confirms stereochemical integrity .
- Purity: TLC (Rf comparison) or HPLC (C18 column, acetonitrile/water gradient).
- Structural Confirmation: NMR (¹H/¹³C) for Boc group integrity and FT-IR for carbonyl (C=O) stretching at ~1690 cm⁻¹ .
Advanced Research Questions
Q. How do researchers address conflicting data on the stability of this compound in peptide coupling reactions under varying pH?
- Systematic Studies: Use LC-MS or ¹H NMR to monitor Boc cleavage kinetics in acidic (e.g., 20% TFA in DCM) vs. neutral buffers (pH 7.4).
- Coupling Efficiency: Compare activating agents (HOBt vs. HATU) at pH 6.5–7.5. HATU shows superior efficiency in preventing racemization .
- Contradiction Resolution: Incompatibility with oxidizers necessitates inert atmospheres for thiol-containing intermediates .
Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?
- Deprotection: Use TFA/water (95:5) for Boc removal while preserving the thiol group.
- Side-Chain Protection: Employ S-trityl or S-acetamidomethyl (Acm) groups to prevent disulfide formation.
- Coupling Conditions: Activate with HATU/DIEA in DMF at 0°C for sterically hindered residues. Monitor coupling completion via Kaiser test .
Q. How can researchers mitigate challenges in synthesizing this compound derivatives for metalloprotein studies?
- Thiol Reactivity: Pre-activate the thiol group with Ellman’s reagent (DTNB) to form mixed disulfides, enabling controlled metal coordination.
- Derivatization: Synthesize S-alkylated analogs (e.g., S-methyl or S-benzyl) via nucleophilic substitution under basic conditions.
- Validation: Use X-ray crystallography or EXAFS to confirm metal-binding geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
